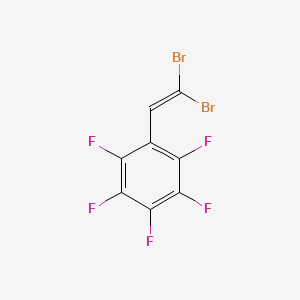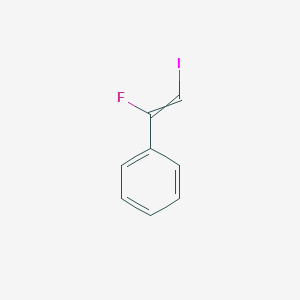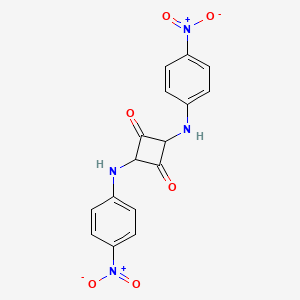
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two nitroanilino groups attached to a cyclobutane-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione typically involves the reaction of cyclobutane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitroanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro groups can participate in redox reactions, while the cyclobutane-1,3-dione core can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(4-aminophenyl)cyclobutane-1,3-dione
- 2,4-Bis(4-cyanamido)cyclobutane-1,3-dione
Uniqueness
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is unique due to the presence of nitroanilino groups, which impart distinct chemical and physical properties. These groups can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications in research and industry.
Propiedades
Número CAS |
216585-14-7 |
|---|---|
Fórmula molecular |
C16H12N4O6 |
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
2,4-bis(4-nitroanilino)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H12N4O6/c21-15-13(17-9-1-5-11(6-2-9)19(23)24)16(22)14(15)18-10-3-7-12(8-4-10)20(25)26/h1-8,13-14,17-18H |
Clave InChI |
KDJYQKXWSRGSKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2C(=O)C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
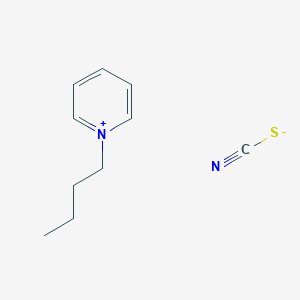
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
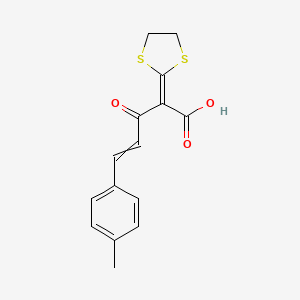
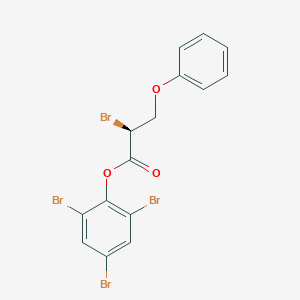

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
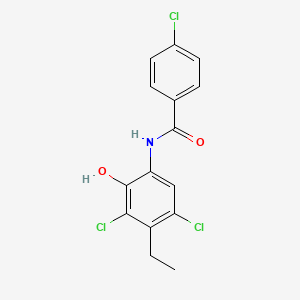
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
